molecular formula C16H18FN3 B5633568 4-[3-(4-fluorobenzyl)piperidin-1-yl]pyrimidine

4-[3-(4-fluorobenzyl)piperidin-1-yl]pyrimidine

Cat. No. B5633568
M. Wt: 271.33 g/mol
InChI Key: RSYJWQJVKZSBLM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds such as 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in the preparation of potent deoxycytidine kinase inhibitors, involves converting commercially available 2,4-dichloro-5-fluoropyrimidine to tert-butyl 4-(4-amino-5-fluoropyrimidin-2-yloxy)piperidine-1-carboxylate, which upon deprotection yields the final product (Zhang et al., 2009). Another synthesis approach for related compounds includes reductive amination, amide hydrolysis, and N-alkylation (Fang-wei, 2013).

Molecular Structure Analysis

X-ray diffraction and NMR spectroscopy are commonly used for structural characterization. For example, the crystal structure of related compounds like 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime has been determined, indicating nonplanar molecular structures with specific conformational characteristics (Si-jia, 2011).

Chemical Reactions and Properties

Research on the chemical reactions of compounds like 4-[3-(4-fluorobenzyl)piperidin-1-yl]pyrimidine focuses on their potential as ligands or intermediates in various chemical processes. The synthesis and reactivity of such compounds are explored to understand their chemical behavior and potential applications in medicinal chemistry (Eskola et al., 2002).

properties

IUPAC Name

4-[3-[(4-fluorophenyl)methyl]piperidin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3/c17-15-5-3-13(4-6-15)10-14-2-1-9-20(11-14)16-7-8-18-12-19-16/h3-8,12,14H,1-2,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYJWQJVKZSBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC=C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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